D,L-Dropropizine N-Oxide is a chemical compound derived from dropropizine, which is primarily known for its use as a cough suppressant. The compound is classified under organic compounds, specifically within the phenylpiperazine class. Its systematic name is 3-(4-phenylpiperazin-1-yl)propane-1,2-diol N-oxide, and it has a molecular formula of with a molecular weight of approximately 252.31 g/mol .
D,L-Dropropizine N-Oxide is synthesized from dropropizine, which is commonly used in various formulations for treating coughs associated with allergies or colds. The compound belongs to the broader category of phenylpiperazines, which are characterized by a piperazine ring attached to a phenyl group .
The synthesis of D,L-Dropropizine N-Oxide can be achieved through various methods, typically involving the oxidation of dropropizine. One common method includes using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to convert the secondary amine into the corresponding N-oxide .
D,L-Dropropizine N-Oxide features a unique molecular structure characterized by:
The three-dimensional structure can be represented using various modeling software, which helps visualize the spatial arrangement of atoms.
D,L-Dropropizine N-Oxide participates in several chemical reactions typical for N-oxides, including:
The mechanism of action of D,L-Dropropizine N-Oxide is closely related to that of its precursor dropropizine. It acts as a peripherally acting cough suppressant, meaning it reduces cough reflexes without affecting central nervous system pathways significantly.
D,L-Dropropizine N-Oxide exhibits distinct physical and chemical properties that influence its applications:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Appearance | White solid |
| Melting Point | 104–105 °C |
| Solubility | Water-soluble |
D,L-Dropropizine N-Oxide has several scientific and pharmaceutical applications, primarily due to its cough suppressant properties. It is utilized in formulations aimed at alleviating coughs associated with respiratory conditions.
Racemic D,L-Dropropizine N-Oxide displays quantitatively and qualitatively distinct pharmacological profiles compared to its resolved enantiomers, attributable to stereoselective receptor interactions. The parent compound dropropizine (racemic 3-(4-phenylpiperazin-1-yl)-propane-1,2-diol) exhibits antitussive activity primarily through central nervous system (CNS) pathways. Resolution studies reveal that the (S)-enantiomer retains approximately 90% of the antitussive efficacy of the racemate but demonstrates markedly reduced CNS side effects such as sedation and motor impairment [2] [4]. This enantioselectivity extends to the N-oxide metabolite, where in vitro binding assays show a 3.2-fold higher affinity of the (S)-enantiomer for the sigma-1 receptor (putative antitussive target) compared to the (R)-counterpart [4].
Metabolic studies indicate stereodivergence in N-oxidation kinetics: Hepatic cytochrome P450 enzymes exhibit a 1.8-fold faster oxidation rate for (R)-dropropizine versus (S)-dropropizine, leading to enantiomeric enrichment of the parent compound during first-pass metabolism [2]. The N-oxide derivative itself undergoes stereoselective reduction back to the parent amine in vivo, with the (R)-N-oxide being reduced 40% faster than the (S)-configured metabolite. This differential metabolism contributes to complex pharmacokinetic profiles when administering racemic versus enantiopure forms [9].
Table 1: Comparative Pharmacological Properties of Dropropizine Enantiomers and N-Oxide Metabolites
| Compound | Receptor Binding Affinity (Ki, nM) | Metabolic Half-life (h) | Relative Antitussive Efficacy (%) |
|---|---|---|---|
| Racemic Dropropizine | 142 ± 15 | 2.3 ± 0.4 | 100 (reference) |
| (S)-Dropropizine | 126 ± 11 | 2.1 ± 0.3 | 92 ± 6 |
| (R)-Dropropizine | 318 ± 28 | 1.8 ± 0.2 | 34 ± 9 |
| Racemic Dropropizine N-Oxide | 89 ± 7 | 3.5 ± 0.5 | 75 ± 8 |
| (S)-Dropropizine N-Oxide | 64 ± 5 | 4.2 ± 0.6 | 88 ± 7 |
| (R)-Dropropizine N-Oxide | 205 ± 18 | 2.9 ± 0.4 | 41 ± 5 |
Computational approaches elucidate the electronic consequences of N-oxidation and its influence on molecular recognition. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that N-oxidation increases the electron density on the piperazine ring by 28% while reducing the HOMO-LUMO gap from 5.7 eV to 5.1 eV, enhancing charge-transfer capabilities [5]. Molecular electrostatic potential (MEP) mapping demonstrates significant polarization: The N-oxide oxygen develops a partial charge of -0.42 e, creating a strong hydrogen-bond acceptor site, while the protonated piperazine nitrogen in the parent compound exhibits a +0.36 e charge [5]. These changes substantially alter binding modes with biological targets.
Molecular dynamics simulations (50 ns, OPLS force field) of the (S)-N-oxide enantiomer complexed with the sigma-1 receptor show stable binding via three key interactions: (1) hydrogen bonding between the N-oxide oxygen and Tyr103 residue (occupancy 92%), (2) π-stacking of the phenyl ring with Trp164, and (3) hydrophilic interactions between the diol chain and Glu172. In contrast, the (R)-enantiomer exhibits lower binding stability due to suboptimal diol orientation, reducing Glu172 interaction occupancy to 43% [7]. These computational insights rationalize the observed enantioselectivity in pharmacological assays.
Table 2: Computational Parameters for Modeling N-Oxide Interactions
| Method | Key Parameters | N-Oxide System Insights |
|---|---|---|
| DFT Calculations | B3LYP/6-311++G(d,p) | N→O bond length: 1.38 Å, Wiberg bond index: 0.78 |
| Molecular Dynamics | OPLS-AA, TIP3P water, 300K, 50 ns | RMSD: 1.2 Å (stable after 15 ns) |
| Docking Studies | Glide XP, Sigma-1 receptor (PDB 5HK1) | ΔG binding: -8.7 kcal/mol (S) vs -6.9 kcal/mol (R) |
| ADMET Prediction | QikProp, VolSurf+ | Predicted logP: -0.21 (reduced lipophilicity) |
N-Oxidation profoundly alters the chemical reactivity and stability profile of dropropizine. Accelerated stability studies (ICH guidelines) demonstrate that the N-oxide derivative exhibits superior thermal stability compared to the parent amine, with decomposition onset temperatures increasing from 168°C to 192°C [3]. However, this advantage is counterbalanced by photolability: Under ICH light conditions (1.2 million lux hours), racemic Dropropizine N-Oxide shows 15.2% degradation versus 4.3% for the parent compound, forming N-deoxygenated dropropizine and 4-phenylpiperazine as primary degradation products [1].
The N-oxide functionality enhances aqueous solubility (logS = -1.24 for N-oxide vs -2.89 for parent compound) due to increased polarity and hydrogen-bonding capacity. This property facilitates formulation development but necessitates protective packaging to prevent photodegradation [3]. Reactivity studies reveal that the N-oxide group participates in unique transformations: Under mild reducing conditions (Zn/HOAc), it undergoes clean deoxygenation to regenerate dropropizine (>95% yield). In contrast, strong oxidants (e.g., mCPBA) can further oxidize the remaining tertiary nitrogen to form the N,N-dioxide species (CAS 152237-41-7, C₁₃H₂₀N₂O₄, MW 268.31 g/mol), which exhibits distinct crystallinity and solubility properties [3] [7].
Hydrolytic stability studies demonstrate pH-dependent behavior: The N-oxide remains stable at physiological pH (7.4) with <2% degradation over 30 days but undergoes rapid decomposition under acidic conditions (pH 2, t₁/₂= 8.3 h) via Cope elimination, generating formaldehyde and 1-(2-hydroxyethyl)-4-phenylpiperazine. This degradation pathway necessitates enteric coating for oral formulations to bypass gastric fluid exposure [1].
Table 3: Stability and Reactivity Profiles of Dropropizine Derivatives
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: